![molecular formula C23H21N3O3S2 B2721062 4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide CAS No. 923172-52-5](/img/structure/B2721062.png)
4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . They have been found to have inhibitory activity against COX-1 and COX-2 enzymes .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure activity relationships of these derivatives have been discussed against the target DprE1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined by their C, H, and N analysis .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds, including variations similar to the query compound, offer enhanced stability and higher inhibition efficiencies, suggesting potential industrial applications in protecting metals against corrosion. They demonstrate the ability to adsorb onto surfaces by both physical and chemical means, underscoring their utility in material science and engineering (Hu et al., 2016).
Anticancer Activity
Research on benzamide derivatives, including those structurally related to 4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, indicates significant anticancer properties. These compounds have been synthesized and evaluated against various human cancer cell lines, showing promising GI50 values comparable to standard drugs. Their synthesis combines elements that are key to biological activity, highlighting their potential in medicinal chemistry and oncology research (Tiwari et al., 2017).
Enzyme Inhibition
Studies have also focused on the synthesis of benzothiazole and benzamide derivatives for enzyme inhibition applications. These compounds have been evaluated for their effects on various enzymes, demonstrating significant inhibitory activity. Such research suggests the potential of these compounds in the development of therapeutic agents targeting specific enzyme-related diseases (Alyar et al., 2019).
Material Science and Polymer Synthesis
In material science and polymer chemistry, benzamide derivatives have been utilized in the synthesis of well-defined aramides and block copolymers. These studies indicate the versatility of benzothiazole and benzamide compounds in creating materials with specific properties, including low polydispersity and defined molecular weight, which are crucial for applications in nanotechnology and material engineering (Yokozawa et al., 2002).
Antimicrobial Agents
The synthesis and biological evaluation of novel benzamide derivatives have shown significant antimicrobial activities. These compounds, including those with structural similarities to 4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, have been tested against a range of bacterial and fungal strains, demonstrating potent antibacterial and antifungal effects. This research underscores the potential of such compounds in addressing the challenge of microbial resistance and the development of new antimicrobial agents (Bikobo et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2 . The specifics of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The compound’s interaction with Carbonic anhydrase 2 suggests it may influence pathways involving carbon dioxide and bicarbonate conversion . The downstream effects of these interactions are still being studied.
Result of Action
Given its target, it is likely that the compound influences processes involving carbon dioxide and bicarbonate conversion .
Future Directions
The future directions in the research of benzothiazole derivatives involve further exploration of their anti-inflammatory properties and potential applications in the treatment of diseases involving inflammation . Further molecular docking studies are also suggested to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
properties
IUPAC Name |
4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-26(2)31(28,29)19-12-13-20-21(15-19)30-23(24-20)25-22(27)18-10-8-17(9-11-18)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZORKMOSJCEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.